5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a novel organic compound that has recently gained attention in the scientific community due to its potential for a variety of applications. This compound is a derivative of pyrrolo[2,3-b]pyridine, which is a type of heterocyclic compound with an aromatic ring system. It has been studied for its ability to act as a catalyst, a reagent, and a ligand. Additionally, it has been investigated for its potential to modulate the activity of various enzymes and receptors. This article will discuss the synthesis method of 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Synthetic Methodologies
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are pivotal in synthetic chemistry, serving as precursors for constructing complex heterocyclic structures. The Fischer indole cyclization in polyphosphoric acid presents a valuable synthetic route, particularly for building the 5-bromo-7-azaindole scaffold with diverse substituents at the 2 and 3 positions from available starting materials (Alekseyev et al., 2015). Additionally, palladium-catalyzed decarboxylative Suzuki and Heck couplings have been utilized for synthesizing 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, highlighting the versatility of these compounds in organic synthesis (Suresh et al., 2013).
Photophysicochemical Properties
Compounds structurally related to 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine have been examined for their photophysicochemical properties. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base derivatives have shown promising photosensitizing abilities, particularly suitable for photocatalytic applications. Their spectroscopic, photophysical, and photochemical properties were extensively investigated, revealing their potential in fields like photodynamic therapy (Öncül et al., 2021).
Structural Studies and Material Science
The complex molecular structure of 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its analogs have made them subjects of interest in structural studies and material science. For instance, the structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide provided insights into their geometrical parameters, with implications for their applications in novel drug development and material science (Mphahlele & Maluleka, 2021).
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-(dimethoxymethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-22-16(23-2)14-9-11-8-12(17)10-18-15(11)19(14)24(20,21)13-6-4-3-5-7-13/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHHJQYSEQTYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146037 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1261365-83-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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